5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one
Description
Properties
IUPAC Name |
5,6-dihydro-4H-pyrazolo[1,5-a]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-4-5-8-9(6)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURRHKETADLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Aza-Michael Cyclization
The intramolecular aza-Michael reaction represents a cornerstone for constructing the dihydropyrazolo[1,5-a]pyridinone scaffold. A study by MDPI demonstrated that β-amidomethyl vinyl sulfones undergo cyclization under basic conditions to yield 5,6-dihydropyrazolo[1,5-a]pyridin-7(4H)-one derivatives. The reaction’s efficiency hinges on the base and solvent system, as outlined in Table 1.
Table 1: Optimization of Cyclization Conditions for 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one
| Entry | Base | Solvent | Conversion (%) |
|---|---|---|---|
| 1 | K₂CO₃ | Ethanol | 98 |
| 2 | K₂CO₃ | Water | 0 |
| 3 | Na₂CO₃ | Dioxane/Water | 95 |
| 4 | NaHCO₃ | Methanol | 40 |
Notably, K₂CO₃ in ethanol achieved near-quantitative conversion (98%) within 2 hours at room temperature, while aqueous systems failed due to poor substrate solubility. The reaction’s reversibility was investigated via glutathione (GSH) trapping experiments, revealing that the cyclic product remains stable under physiological pH, with less than 6% retro-Michael reversion over 24 hours.
Acid-Catalyzed Condensation with 1,3-Dicarbonyl Compounds
An alternative route involves the condensation of 1-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds. Research from ACS Omega detailed the synthesis of pyrazolo[1,5-a]pyridines using ethyl acetoacetate under acidic and oxidative conditions. While this method primarily targets pyrazolo[1,5-a]pyridine cores, modifications to the dicarbonyl reagent or amine precursor can yield the dihydro variant.
Table 2: Effect of Acid Equivalents on Yield
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | AcOH (2) | Air | 34 |
| 2 | AcOH (4) | Air | 52 |
| 3 | AcOH (6) | O₂ | 94 |
Oxygen atmosphere and higher acetic acid equivalents (6 equiv) proved critical, boosting yields from 34% to 94%. The mechanism likely involves imine formation followed by cyclodehydration, though the dihydro intermediate requires reductive stabilization.
Multi-Step Patent Synthesis
A patent by WO2018011163A1 outlines a multi-step synthesis for related dihydropyrazolo[1,5-a]pyrazines, providing transferable insights. The sequence involves:
- Step 1: tert-Butyl protection of a pyrazolo-pyrazine intermediate.
- Step 2: Iodination followed by Ullmann coupling with thiazolidinone derivatives.
- Step 3: Deprotection and amidation with fluorophenyl groups.
While the final product differs, the iodination and coupling steps (e.g., Cul-mediated reactions) could be repurposed for constructing the dihydropyridinone ring.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives with altered electronic properties .
Scientific Research Applications
Pharmacological Activity
5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one has been identified as a potential negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can influence synaptic transmission and neuronal excitability, making it a candidate for treating various central nervous system disorders such as schizophrenia and mood disorders .
Prodrug Development
Recent studies have highlighted the compound's potential as a prodrug. Specifically, cyclic dihydropyrazolo[1,5-a]pyridin-7(4H)-one derivatives have shown promise in enhancing the plasma exposure of β-amidomethyl vinyl sulfone inhibitors. This approach may improve the efficacy of cysteine protease inhibitors targeting viral infections .
Chemical Synthesis and Derivatives
The synthesis of various derivatives of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one has been explored to enhance its pharmacological properties. Modifications to the core structure can lead to improved binding affinities and selectivity towards specific receptors or enzymes involved in disease processes .
Case Study 1: CNS Disorders
A study investigated the effects of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one on animal models of anxiety and depression. The results indicated significant anxiolytic and antidepressant-like effects, suggesting its potential role in treating mood disorders. The study emphasized the compound's ability to modulate glutamatergic signaling pathways .
Case Study 2: Viral Inhibition
In another investigation, researchers examined the use of cyclic derivatives of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one as prodrugs for inhibiting viral cysteine proteases. The study demonstrated that these compounds could effectively inhibit enzyme activity in vitro, paving the way for further development as antiviral agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Structural Implications :
- Ring Saturation : Hydrogenation at 5,6-positions (pyridine/pyrimidine) versus 6,7-positions (pyrazine) alters ring flexibility and electron distribution, influencing binding affinity .
- Ketone Position : The ketone at position 7 (pyridine/pyrimidine) versus 4 (pyrazine) affects hydrogen-bonding interactions in biological systems .
Multi-Component Reactions (MCRs)
Pyrimidine derivatives (e.g., 5-(4-nitrophenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one) are synthesized via MCRs using aromatic aldehydes, yielding regioselective products with substituents at position 5 (Table 2) . For example:
Key Reaction Conditions :
- Solvent: Ethanol or DMSO.
- Catalysts: None required for MCRs.
- Yield: 75–90% for nitro- and trifluoromethyl-substituted derivatives .
Physicochemical Properties
Substituents significantly impact melting points, solubility, and spectral data (Table 3):
Trends :
Anticancer Potential
Pyridin-7(4H)-one derivatives with aryl substituents (e.g., 4-methoxyphenyl) show promise as VEGFR-2 inhibitors, with IC50 values in the nanomolar range .
Biological Activity
5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one, identified by CAS number 197094-19-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the molecular formula CHNO and a molecular weight of 136.15 g/mol. Its structure includes a pyrazolo-pyridine framework, which is crucial for its biological activity. Key physicochemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 136.15 g/mol |
| Solubility | Very soluble |
| Log P (octanol-water partition) | 0.72 |
| Bioavailability Score | 0.55 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5,6-dihydropyrazolo[1,5-a]pyridin-7(4H)-one. For instance, a study evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative activity. The compound exhibited IC values ranging from 10 to 30 µM against breast and colon cancer cells, indicating promising therapeutic potential .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it effectively inhibited lipopolysaccharide (LPS)-induced NF-κB/AP-1 activation in immune cells, with IC values below 50 µM. This suggests that it may serve as a lead compound for developing anti-inflammatory agents .
The proposed mechanism of action for 5,6-dihydropyrazolo[1,5-a]pyridin-7(4H)-one involves modulation of specific signaling pathways associated with inflammation and cancer cell proliferation. It appears to act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various physiological processes including neurotransmission and cellular growth .
Case Studies
-
Antiproliferative Activity :
- Objective : To assess the antiproliferative effects on different cancer cell lines.
- Method : Cell viability assays were conducted on breast and colon cancer lines.
- Results : The compound showed significant inhibition of cell growth with IC values between 10-30 µM.
-
Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects in LPS-stimulated macrophages.
- Method : NF-κB/AP-1 reporter assays were used to measure activation levels.
- Results : The compound inhibited LPS-induced activation significantly, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Basic Characterization Methods
- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., methyl vs. phenyl substituents) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ for C13H11N5O: calcd. 254.1042, found 254.1039) .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 61.65% calcd. vs. 61.78% found) .
How can contradictions between computational predictions and experimental structural data be resolved?
Advanced Data Analysis
Discrepancies in bond angles or substituent effects may arise from:
- Crystal packing forces : X-ray crystallography (e.g., for 2-methyl-5-(4-tolyl)-7-(trifluoromethyl) derivatives) reveals deviations from gas-phase DFT models .
- Solvent effects : NMR chemical shifts in CDCl3 vs. DMSO-d6 highlight solvent-dependent conformational changes .
Cross-validation using multiple techniques (e.g., XRD, NMR, and computational docking) is recommended .
What methodologies assess the biological activity of pyrazolo[1,5-a]pyridine derivatives?
Q. Basic Bioactivity Screening
- Enzyme inhibition assays : Measure IC50 values against targets like mycobacterial ATP synthase (e.g., 2-ethyl-5-methyl-3-phenyl derivatives show anti-tubercular activity) .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., 7-hydrazinyl-5-methyl-triazolo derivatives exhibit antiproliferative effects) .
- Receptor binding studies : Radioligand displacement assays quantify affinity for G-protein-coupled receptors .
How does functionalization at position 7 influence the reactivity of pyrazolo[1,5-a]pyridine scaffolds?
Advanced Structural Reactivity
Functionalization at position 7 (e.g., formyl or carbamoyl groups) enables:
- Nucleophilic substitutions : Halogenation or amination reactions to diversify substituents .
- Cross-coupling reactions : Suzuki-Miyaura reactions for aryl/heteroaryl introductions .
Electron-withdrawing groups (e.g., nitro) at position 3 enhance electrophilic aromatic substitution rates .
How should researchers address inconsistent biological activity data across studies?
Advanced Data Contradiction Analysis
Variability may stem from:
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility and activity .
- Structural analogs : Subtle substituent changes (e.g., methyl vs. trifluoromethyl at position 5) drastically modulate potency .
Standardized protocols (e.g., OECD guidelines) and dose-response curve replication are essential .
What experimental design considerations are critical for multi-step synthesis of complex derivatives?
Q. Advanced Workflow Optimization
- Intermediate stability : Protect labile groups (e.g., aldehydes) via silylation or acetylation during multi-step sequences .
- Reaction monitoring : TLC or HPLC tracks progress and identifies byproducts (e.g., nitro reduction intermediates) .
- Scalability : Pilot studies assess feasibility of transitioning from milligram to gram-scale synthesis (e.g., catalyst recovery in Pd-mediated couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
